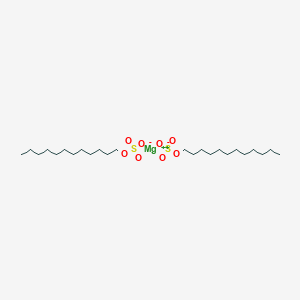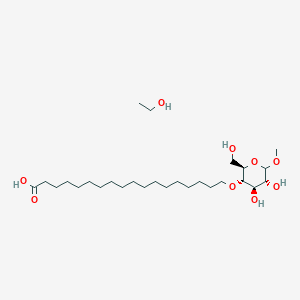
PEG-20 methyl glucose sesquistearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG-20 Methyl Glucose Sesquistearate is a polyethylene glycol ether of the mono and diesters of methyl glucose and stearic acid with an average of 20 moles of ethylene oxide . It is a complex mixture of a glycol with a fatty acid and glucose that functions multiple ways within cosmetic formulas . It can be used as a gentle cleansing agent, emollient, or oil-in-water emulsifier . In general, it helps deliver a soft afterfeel to skin .
Synthesis Analysis
The methyl glucoside building block is prepared through methylation of glucose sourced from corn. This simple reaction is an ingenious technique for stabilizing natural sugar backbones, which are otherwise highly susceptible to carbonization and anhydrization . The stabilized methyl glucoside backbone has multiple potential reaction sites, allowing for the creation of natural derivatives tailored for specific functionalities while maintaining the safety and mildness of glucose .Molecular Structure Analysis
The molecular structure of this compound is a polyethylene glycol ether of the mono and diesters of methyl glucose and stearic acid with an average of 20 moles of ethylene oxide . Each of these ingredients represents a multitude of substitution arrangements, numbers of substitutions, or chain lengths .Chemical Reactions Analysis
The methyl glucoside building block is prepared through methylation of glucose sourced from corn. This simple reaction is an ingenious technique for stabilizing natural sugar backbones, which are otherwise highly susceptible to carbonization and anhydrization .Physical and Chemical Properties Analysis
This compound is a primary oil-in-water (o/w) emulsifier, and an effective auxiliary emulsifier . It helps to build and stabilize viscosity and can contribute to barrier properties and moisture retention in skin care products .Scientific Research Applications
Phase Behavior and Rheology
A study focused on the rheological properties of methyl glucose sesquistearate (glucate SS) and PEG-20 methyl glucose sesquistearate (glucamate SSE-20) mixtures. These substances exhibited different behaviors in various phases, such as lamellar liquid crystal and isotropic matrix, with varying viscosity, yield values, and thixotropic behavior. These properties are significant in understanding the material's behavior in different environments and applications (Ismail, Kassim, Suhaimi, & Ahmad, 2002).
Lyotropic Mesophases
Another study also by Ismail et al. (2004) conducted a preliminary examination of phase behavior in water and emulsifier mixtures using Glucate SS and Glucamate SSE-20. The research found lamellar phases in these systems, which could have implications for the development of novel materials and products (Ismail, Kassim, Suhaimi, & Ahmad, 2004).
Bio-distribution and Radiotherapy
A study by Geng et al. (2014) explored the use of glucose and polyethylene glycol (PEG) ligands to improve the pharmacokinetics and bio-distribution of gold nanoparticles (GNP). This study is significant for understanding how this compound could be used to enhance drug delivery systems, particularly in cancer treatment (Geng et al., 2014).
Mechanism of Action
Safety and Hazards
The Cosmetic Ingredient Review Expert Panel reviewed the safety of methyl glucose polyethers and esters which function in cosmetics as skin/hair-conditioning agents, surfactants, or viscosity-increasing agents . The Panel concluded that there likely would be no significant systemic exposure from cosmetic use of these ingredients, and that these ingredients are safe in cosmetic formulations in the present practices of use and concentration .
Future Directions
Lubrizol’s methyl glucoside platform was designed to offer natural, safe, and mild formulating options with Glucamate™ thickeners, Glucam™ and Glucquat™ humectants, Glucate™ and Glucamate™ emulsifiers and Glucam™ P-20 Distearate emollient . This suggests a future direction towards the development of more natural, safe, and mild cosmetic products.
Properties
CAS No. |
72175-39-4 |
|---|---|
Molecular Formula |
C33H66O12 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3 |
InChI Key |
GAVHCPRAFWGCAD-UHFFFAOYSA-N |
Isomeric SMILES |
CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES |
CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO |
| 72175-39-4 | |
Related CAS |
68389-70-8 |
Synonyms |
PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


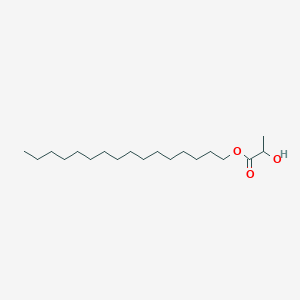
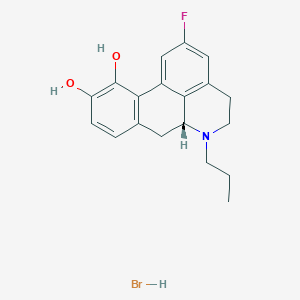
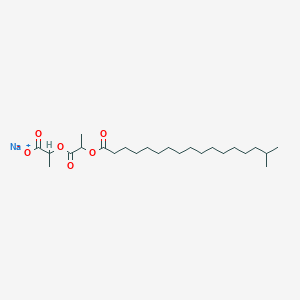

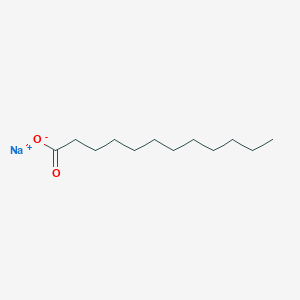


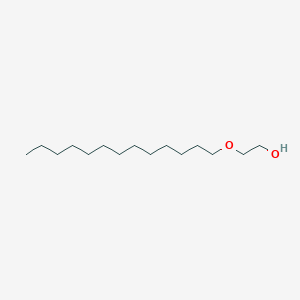
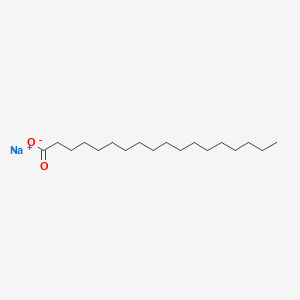
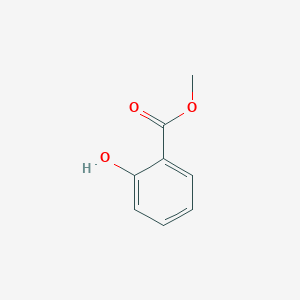

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)

